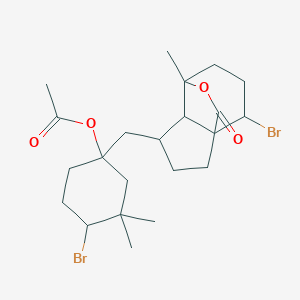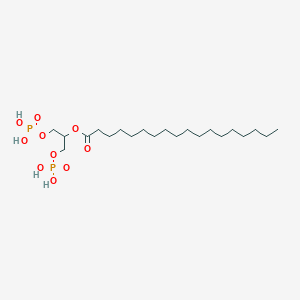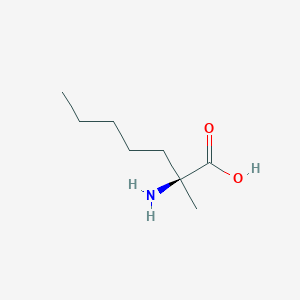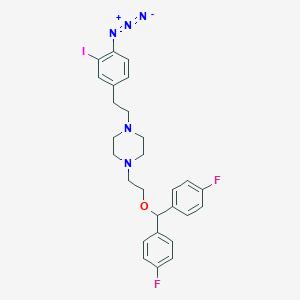![molecular formula C9H5ClOS B051202 Benzo[b]thiophene-7-carbonyl chloride CAS No. 120081-47-2](/img/structure/B51202.png)
Benzo[b]thiophene-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-7-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Benzo[b]thiophene-7-carbonyl chloride is a chemical compound that has been studied for its potential anticancer effects . The primary targets of this compound are cancer cells, particularly HT-29 and A549 cell lines . The compound interacts with these cells, leading to changes in their growth and proliferation .
Mode of Action
The compound’s mode of action involves its interaction with the VEGFR2 receptor, a key player in angiogenesis . The compound binds well to the active site of the VEGFR2 receptor, inhibiting its function and thus potentially slowing down the growth of cancer cells .
Biochemical Pathways
Its ability to bind to the vegfr2 receptor suggests that it may impact pathways related to angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
In vitro studies have shown that this compound exhibits antiproliferative activities on HT-29 and A549 cancer cell lines . Specifically, it has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a beige solid that should be stored at room temperature . It is also important to note that the compound is classified as hazardous, with safety information indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-carbonyl chloride typically involves the chlorination of benzo[b]thiophene-7-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClOS} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to benzo[b]thiophene-7-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to benzo[b]thiophene-7-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Benzo[b]thiophene-7-carboxaldehyde: Formed from reduction reactions.
Benzo[b]thiophene-7-carboxylic acid: Formed from oxidation reactions.
Scientific Research Applications
Benzo[b]thiophene-7-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic properties.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carbonyl chloride
- Benzo[b]thiophene-3-carbonyl chloride
- Benzo[b]thiophene-4-carbonyl chloride
Comparison: Benzo[b]thiophene-7-carbonyl chloride is unique due to its position on the benzo[b]thiophene ring, which influences its reactivity and the types of products formed. Compared to other benzo[b]thiophene carbonyl chlorides, it may exhibit different reactivity patterns and applications in organic synthesis .
Properties
IUPAC Name |
1-benzothiophene-7-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFWFGWWHGBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557787 |
Source


|
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120081-47-2 |
Source


|
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
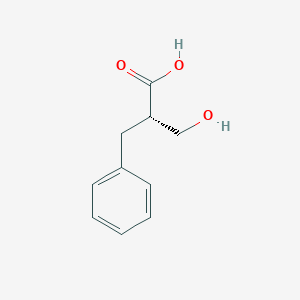
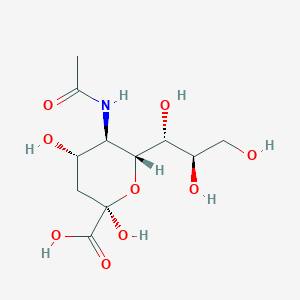
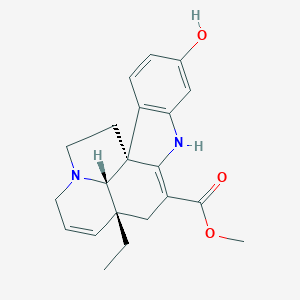

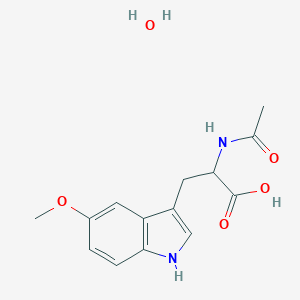


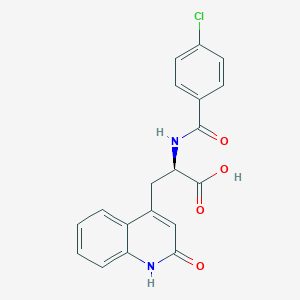
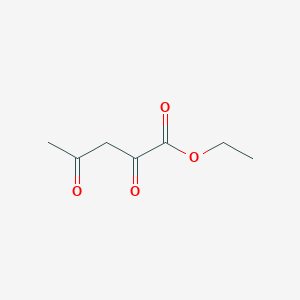
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
